N2-Aryl Regioisomeric Differentiation: para-Tolyl (Target) vs. ortho-Tolyl (CAS 361171-91-7) Substitution
The target compound bears a 4-methylphenyl (para-tolyl) group at the N2 position of the thieno[3,4-c]pyrazole core, whereas its closest commercially available regioisomer, CAS 361171-91-7, carries an ortho-tolyl (2-methylphenyl) group. This positional isomerism is known to induce distinct conformational preferences in the N-aryl-pyrazole dihedral angle, which can alter the spatial orientation of the 2-methylbenzamide pharmacophore and consequently affect target binding. [1] While direct head-to-head bioassay data between these two isomers are not available in the public domain, the ortho-tolyl analog has been screened in multiple biochemical assays (ST2/IL1RL1 inhibition, mHTT-CaM interaction, GPR151 activation) without reported high-potency hits, suggesting that the para-substitution pattern of the target compound may provide a differentiated starting point for SAR exploration.
| Evidence Dimension | N2-aryl substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 4-methylphenyl (para-tolyl) at N2 position; MW 349.45; InChI Key YVGIBZBAKRLOLL-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 361171-91-7: 2-methylphenyl (ortho-tolyl) at N2 position; MW 349.5; InChI Key VTVUGDDDEFFQEK-UHFFFAOYSA-N |
| Quantified Difference | Structural isomerism: methyl group position shifted from para (target) to ortho (comparator) on the N2-phenyl ring; no quantitative bioactivity difference available from published data. |
| Conditions | Comparative structural analysis based on reported chemical properties; comparator bioassay data from PubChem AID 1259354 (ST2 inhibition), AID 1671202 (mHTT-CaM), AID 1508602 (GPR151 activation) |
Why This Matters
The para-tolyl substitution pattern provides a distinct conformational and electronic profile compared to the ortho-tolyl isomer, which is critical for SAR studies where N-aryl geometry influences target engagement; procurement of the incorrect regioisomer would confound structure-activity conclusions.
- [1] Stylianaki EA, et al. 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur J Med Chem. 2023;249:115130. PMID: 36702053. View Source
